

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-oxooctanoate

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Compound of Interest

Compound Name: *Ethyl 3-oxooctanoate*

Cat. No.: *B178416*

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Introduction

Ethyl 3-oxooctanoate is a β -keto ester, a class of organic compounds characterized by a ketone functional group at the β -position relative to an ester group. This structural motif imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to participate in a variety of carbon-carbon bond-forming reactions has established it as a key building block in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectroscopic profile of **Ethyl 3-oxooctanoate**, intended to support research and development activities.

Core Chemical Properties

The fundamental chemical and physical properties of **Ethyl 3-oxooctanoate** are summarized below. This data is essential for its handling, application in reactions, and for purification processes.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈ O ₃	[1]
Molecular Weight	186.25 g/mol	[1]
IUPAC Name	ethyl 3-oxooctanoate	[1]
CAS Number	10488-95-6	[1]
Canonical SMILES	CCCCCC(=O)CC(=O)OCC	[1]
Boiling Point	118-121 °C at 13 Torr	
Density (Predicted)	0.959 g/cm ³	
Appearance	Colorless to pale yellow liquid	
Solubility	Soluble in most organic solvents. Solubility in water is expected to be low.	
Melting Point	Not available	

Synthesis of Ethyl 3-oxooctanoate

The synthesis of **Ethyl 3-oxooctanoate** can be achieved through several methods, with the Claisen condensation being the most common. Below are detailed experimental protocols for two effective synthetic routes, adapted from established procedures for the homologous Ethyl 3-oxoheptanoate.[\[2\]](#)

Experimental Protocol 1: Crossed Claisen Condensation

The crossed Claisen condensation involves the reaction between two different esters in the presence of a strong base. For the synthesis of **Ethyl 3-oxooctanoate**, ethyl hexanoate and ethyl acetate are the typical starting materials.

Materials:

- Sodium ethoxide (NaOEt)
- Anhydrous ethanol

- Ethyl hexanoate
- Ethyl acetate
- Dilute hydrochloric acid
- Diethyl ether
- Anhydrous magnesium sulfate
- Saturated sodium chloride solution (brine)

Procedure:

- Preparation of the Base: A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
- Enolate Formation: The solution of sodium ethoxide is cooled in an ice bath. A mixture of ethyl hexanoate and ethyl acetate is added dropwise to the cooled base. This step is not selective and will generate enolates from both esters. To favor the desired cross-condensation, it is advantageous to use a non-nucleophilic strong base like lithium diisopropylamide (LDA) and to add the more acidic ester (ethyl acetate) to the pre-formed enolate of the less acidic ester (ethyl hexanoate).^[3]
- Condensation: The reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the condensation.
- Work-up: The reaction is quenched by the addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by fractional distillation under reduced pressure to yield **Ethyl 3-oxooctanoate**.

Experimental Protocol 2: Acyl Meldrum's Acid Synthesis

This method offers higher selectivity and often results in better yields compared to the crossed Claisen condensation.[2]

Step 1: Acylation of Meldrum's Acid

Materials:

- Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
- Anhydrous dichloromethane
- Anhydrous pyridine
- Hexanoyl chloride
- Dilute hydrochloric acid
- Brine
- Anhydrous sodium sulfate

Procedure:

- Preparation: In a round-bottom flask under an inert atmosphere, dissolve Meldrum's acid in anhydrous dichloromethane and cool the solution in an ice bath.
- Addition of Base: Add anhydrous pyridine to the cooled solution.
- Acylation: Add a solution of hexanoyl chloride in anhydrous dichloromethane dropwise to the mixture over a period of 2 hours.
- Work-up: Dilute the reaction mixture with dichloromethane and pour it into cold dilute hydrochloric acid. Separate the organic phase, wash with dilute HCl and brine, and dry over anhydrous sodium sulfate.
- Isolation: Remove the solvent under reduced pressure to yield the solid 5-hexanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

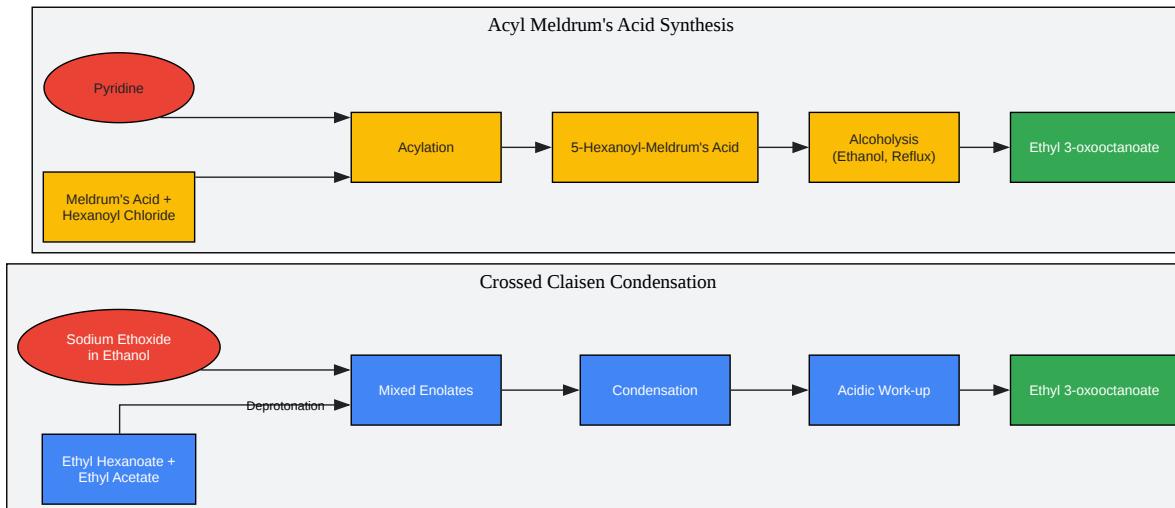
Step 2: Alcoholysis

Materials:

- 5-hexanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione
- Anhydrous ethanol

Procedure:

- Alcoholysis: Reflux the crude 5-hexanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione from the previous step in anhydrous ethanol for 3-4 hours.
- Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator to obtain **Ethyl 3-oxooctanoate**.
- Purification: The crude product can be further purified by vacuum distillation.

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Caption: Comparative workflow of two primary synthetic routes to **Ethyl 3-oxooctanoate**.

Reactivity and Common Reactions

The reactivity of **Ethyl 3-oxooctanoate** is dictated by the presence of the β -keto ester functionality. The α -protons, situated between the two carbonyl groups, are particularly acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of reactions.

Alkylation

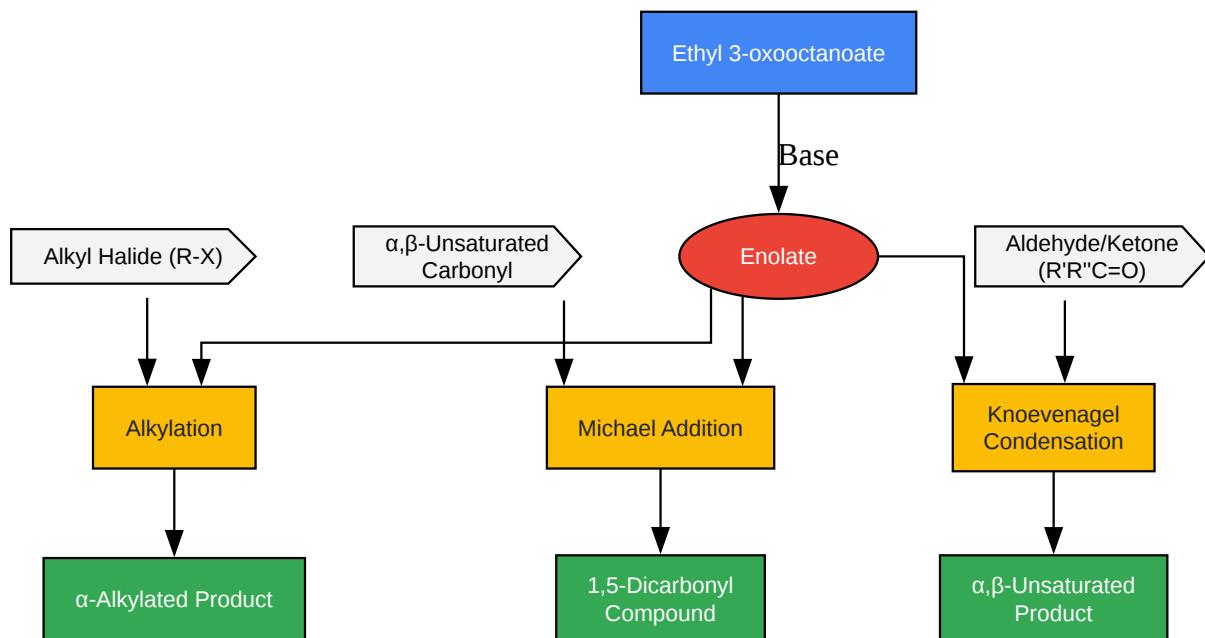
The enolate of **Ethyl 3-oxooctanoate** can be alkylated by treatment with an alkyl halide. This reaction is a fundamental method for forming new carbon-carbon bonds at the α -position.

Knoevenagel Condensation

This reaction involves the condensation of the active methylene group of **Ethyl 3-oxooctanoate** with an aldehyde or ketone, typically catalyzed by a weak base such as an amine.

Michael Addition

As a Michael donor, the enolate of **Ethyl 3-oxooctanoate** can undergo a conjugate addition to α,β -unsaturated carbonyl compounds.



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Caption: Key reaction pathways of **Ethyl 3-oxooctanoate** involving its enolate intermediate.

Spectroscopic Profile

The structural elucidation of **Ethyl 3-oxooctanoate** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of **Ethyl 3-oxooctanoate** is expected to show characteristic signals corresponding to the different proton environments in the molecule. Based on the structure and data for analogous compounds, the following peaks are predicted (in CDCl_3):

- ~4.2 ppm (quartet, 2H): Methylene protons of the ethyl ester (-O-CH₂-CH₃).
- ~3.4 ppm (singlet, 2H): Methylene protons between the two carbonyl groups (-CO-CH₂-CO-).
- ~2.5 ppm (triplet, 2H): Methylene protons adjacent to the ketone (-CO-CH₂-CH₂-).
- ~1.6 ppm (multiplet, 2H): Methylene protons of the hexanoyl chain (-CH₂-CH₂-CH₂-).
- ~1.3 ppm (multiplet, 4H): Methylene protons of the hexanoyl chain (-CH₂-CH₂-CH₃).
- ~1.25 ppm (triplet, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃).
- ~0.9 ppm (triplet, 3H): Terminal methyl protons of the hexanoyl chain (-CH₂-CH₃).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments. The predicted chemical shifts (in CDCl_3) are:

- ~202 ppm: Ketone carbonyl carbon.
- ~167 ppm: Ester carbonyl carbon.
- ~61 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).
- ~50 ppm: Methylene carbon between the carbonyls (-CO-CH₂-CO-).
- ~43 ppm: Methylene carbon adjacent to the ketone (-CO-CH₂-).
- ~31 ppm, ~24 ppm, ~22 ppm: Methylene carbons of the hexanoyl chain.
- ~14 ppm: Methyl carbon of the ethyl ester.

- ~14 ppm: Terminal methyl carbon of the hexanoyl chain.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups. Expected characteristic absorption bands include:

- ~1745 cm^{-1} : Strong C=O stretching vibration of the ester carbonyl.
- ~1715 cm^{-1} : Strong C=O stretching vibration of the ketone carbonyl.
- ~2960-2850 cm^{-1} : C-H stretching vibrations of the alkyl groups.
- ~1250-1000 cm^{-1} : C-O stretching vibration of the ester.

Mass Spectrometry (MS)

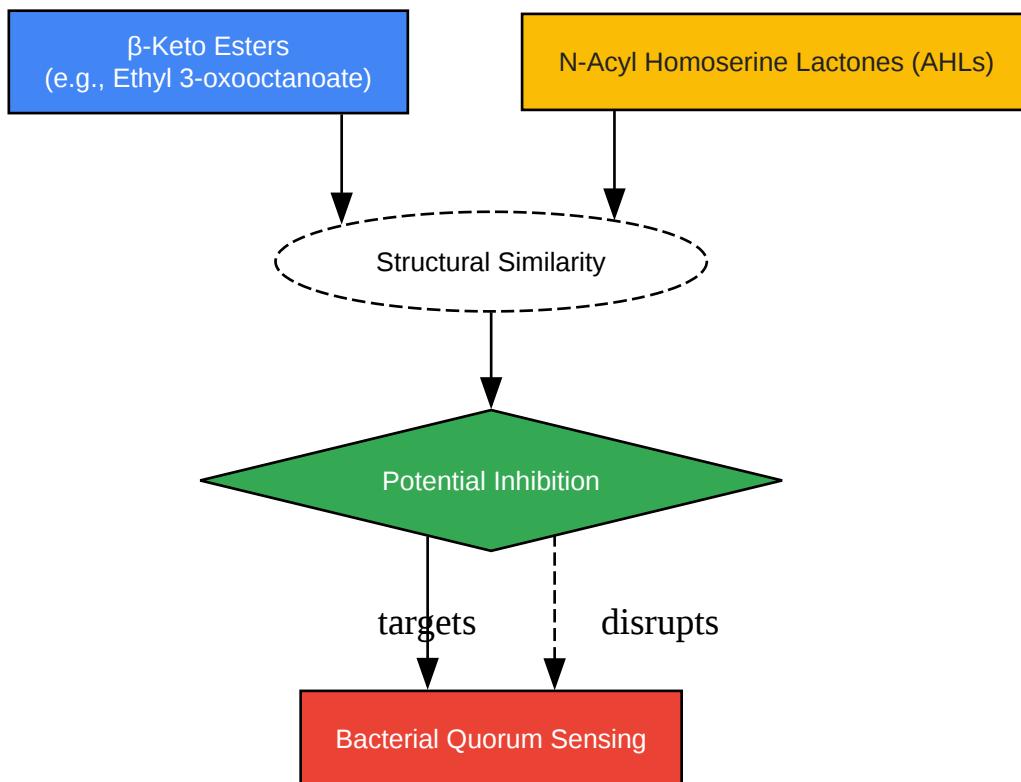
Mass spectrometry provides information about the molecular weight and fragmentation pattern.

For **Ethyl 3-oxooctanoate**, the molecular ion peak (M^+) would be observed at $\text{m/z} = 186$.

Common fragmentation patterns for β -keto esters involve cleavage at the α - β bond of the ketone and loss of the ethoxy group from the ester.

Biological Activity

While specific biological signaling pathways for **Ethyl 3-oxooctanoate** are not extensively documented, the broader class of β -keto esters has garnered attention for its potential biological activities. Notably, some β -keto esters have been investigated as potential antibacterial agents.^[4] Their structural similarity to N-acyl homoserine lactones (AHLs), which are signaling molecules in bacterial quorum sensing, suggests that they may act as inhibitors of this communication system, thereby disrupting bacterial virulence.^[4] Further research is required to elucidate the specific biological roles and mechanisms of action of **Ethyl 3-oxooctanoate**.



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Caption: Hypothesized mechanism of antibacterial activity for β-keto esters via quorum sensing inhibition.

Safety Information

Ethyl 3-oxooctanoate is classified as an irritant.^[1] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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